molecular formula C23H24IOP B044087 (2-Ethoxy-1-propenyl)triphenylphosphonium iodide CAS No. 119352-07-7

(2-Ethoxy-1-propenyl)triphenylphosphonium iodide

Cat. No. B044087
CAS RN: 119352-07-7
M. Wt: 474.3 g/mol
InChI Key: USVXHKAXMCEZRL-RZLHGTIFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-1-propenyl)triphenylphosphonium iodide, also known as ETPPI, is an organic compound that is widely used in scientific research. ETPPI is a phosphonium salt that has a unique structure, making it a valuable tool for various applications.

Mechanism of Action

(2-Ethoxy-1-propenyl)triphenylphosphonium iodide acts as a mitochondrial uncoupler by disrupting the proton gradient across the mitochondrial inner membrane. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is transported into the mitochondrial matrix and accumulates in the membrane, where it increases the permeability of the membrane to protons. This uncoupling of the electron transport chain from ATP synthesis leads to an increase in metabolic rate and energy expenditure.
Biochemical and Physiological Effects:
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to increase metabolic rate and reduce body weight in animal studies. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide also has antioxidant properties and can protect cells from oxidative stress. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to have a protective effect on the liver and can reduce liver damage in animal models of liver disease.

Advantages and Limitations for Lab Experiments

(2-Ethoxy-1-propenyl)triphenylphosphonium iodide is a valuable tool for studying mitochondrial function and metabolism. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is relatively easy to synthesize and can be used in a variety of experimental settings. However, (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has limitations as a research tool. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is toxic at high concentrations and can cause mitochondrial damage. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is also unstable in aqueous solutions and can decompose over time.

Future Directions

There are many potential future directions for research on (2-Ethoxy-1-propenyl)triphenylphosphonium iodide. One area of research is the development of new mitochondrial uncoupling agents that are more stable and less toxic than (2-Ethoxy-1-propenyl)triphenylphosphonium iodide. Another area of research is the use of (2-Ethoxy-1-propenyl)triphenylphosphonium iodide as a therapeutic agent for metabolic disorders and liver disease. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has also been shown to have anti-tumor effects, and further research is needed to explore its potential as an anticancer agent. Finally, (2-Ethoxy-1-propenyl)triphenylphosphonium iodide can be used as a tool for studying mitochondrial function in various disease models, including neurodegenerative diseases and aging.

Synthesis Methods

The synthesis of (2-Ethoxy-1-propenyl)triphenylphosphonium iodide involves the reaction of triphenylphosphine with ethyl vinyl ether in the presence of iodine. The reaction yields (2-Ethoxy-1-propenyl)triphenylphosphonium iodide as a white solid that is soluble in organic solvents. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(2-Ethoxy-1-propenyl)triphenylphosphonium iodide is widely used in scientific research as a mitochondrial uncoupler. Mitochondrial uncoupling is the process of separating the electron transport chain from ATP synthesis, leading to an increase in metabolic rate and energy expenditure. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to increase metabolic rate and reduce body weight in animal studies. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is also used as a fluorescent probe for mitochondrial membrane potential measurement and as an antioxidant.

properties

CAS RN

119352-07-7

Product Name

(2-Ethoxy-1-propenyl)triphenylphosphonium iodide

Molecular Formula

C23H24IOP

Molecular Weight

474.3 g/mol

IUPAC Name

[(E)-2-ethoxyprop-1-enyl]-triphenylphosphanium;iodide

InChI

InChI=1S/C23H24OP.HI/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-19H,3H2,1-2H3;1H/q+1;/p-1/b20-19+;

InChI Key

USVXHKAXMCEZRL-RZLHGTIFSA-M

Isomeric SMILES

CCO/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C.[I-]

SMILES

CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-]

Canonical SMILES

CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-]

Other CAS RN

62639-97-8

synonyms

E-(2-ETHOXY-PROPENYL)-TRIPHENYL-PHOSPHONIUM IODIDE SALT

Origin of Product

United States

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